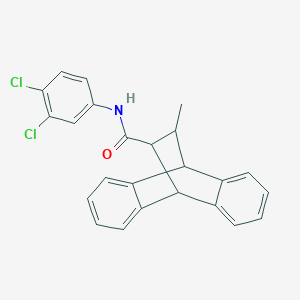
7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one is a fluorinated organic compound with a complex structure. It contains 37 atoms, including 16 hydrogen atoms, 15 carbon atoms, 2 oxygen atoms, and 4 fluorine atoms . This compound is notable for its unique combination of fluorine and hydroxyl groups, which impart distinct chemical properties.
Analyse Des Réactions Chimiques
7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to alter the oxidation state of the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of fluorinated molecules with biological systems.
Mécanisme D'action
The mechanism of action of 7,7,8,8-tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in unique interactions due to their high electronegativity. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, influencing its biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 7,7,8,8-tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one include other fluorinated organic molecules such as:
5,6,7,8-Tetrafluoro-4-hydroxycoumarins: These compounds share the tetrafluorinated structure but differ in their core molecular framework.
2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde: Another fluorinated compound with a different arrangement of functional groups. The uniqueness of this compound lies in its specific combination of fluorine and hydroxyl groups, which impart distinct chemical and physical properties compared to other fluorinated compounds.
Propriétés
Formule moléculaire |
C15H16F4O2 |
|---|---|
Poids moléculaire |
304.28 g/mol |
Nom IUPAC |
7,7,8,8-tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one |
InChI |
InChI=1S/C15H16F4O2/c1-10(2)8-12(20)9-14(21,15(18,19)13(16)17)11-6-4-3-5-7-11/h3-8,13,21H,9H2,1-2H3 |
Clé InChI |
XYUUBMVGPVIRBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)CC(C1=CC=CC=C1)(C(C(F)F)(F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-quinolin-7-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B15008483.png)

![Benzene-1,4-diylbis{[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]methanone}](/img/structure/B15008492.png)


![(3Z)-3-[(5-chloro-2,4-dimethoxyphenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15008511.png)
![3-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B15008514.png)
![butyl 6-[(4-chlorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B15008515.png)
![(4Z)-4-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008520.png)


![2-[(E)-({2-[(2,5-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B15008551.png)


